3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core linked to a thiazepane ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a quinazolinone moiety and a thiazepane ring, suggests diverse reactivity and potential for interaction with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis. A general synthetic route may include:
Formation of the Quinazolinone Core: Starting from anthranilic acid, the quinazolinone core can be synthesized through cyclization reactions involving formamide or other suitable reagents.
Thiazepane Ring Formation: The thiazepane ring can be constructed via a series of reactions starting from appropriate thioamide and haloalkane precursors, followed by oxidation to introduce the sulfone group.
Coupling Reactions: The final step involves coupling the quinazolinone core with the thiazepane derivative through a suitable linker, often involving carbonyl chemistry (e.g., acylation or alkylation reactions).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazepane ring can undergo further oxidation, potentially altering its biological activity.
Reduction: Reduction of the quinazolinone or thiazepane moieties can lead to derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazepane ring may yield sulfoxides or sulfones, while substitution on the aromatic rings can introduce various functional groups like nitro, sulfonyl, or halogen groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Its structure suggests potential interactions with proteins involved in signaling pathways.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in areas such as anti-cancer, anti-inflammatory, or antimicrobial treatments.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone share the quinazolinone core and exhibit similar biological activities.
Thiazepane Derivatives: Compounds such as 1,4-thiazepane-1,1-dioxide are structurally related and may have comparable reactivity.
Uniqueness
The uniqueness of 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its combined structure, which integrates both quinazolinone and thiazepane moieties. This dual functionality may confer unique biological activities and chemical reactivity not observed in simpler analogs.
Properties
IUPAC Name |
3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-20(14-24-15-22-18-9-5-4-8-17(18)21(24)26)23-11-10-19(29(27,28)13-12-23)16-6-2-1-3-7-16/h1-9,15,19H,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEATKSOYHGXIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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